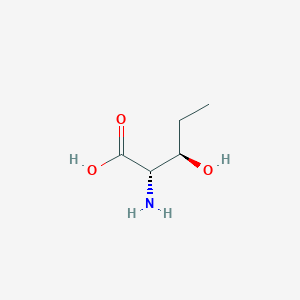

(2S,3R)-3-Hydroxynorvaline

概要

説明

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic amino acid that has garnered interest due to its unique stereochemistry and potential applications in various fields. This compound is characterized by the presence of a hydroxyl group at the third carbon of the norvaline backbone, which imparts distinct chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Hydroxynorvaline typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve the desired configuration. For instance, the enantioselective reduction of keto acids or the use of chiral pool synthesis from naturally occurring amino acids can be employed .

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmental friendliness .

化学反応の分析

Oxidation Reactions

The hydroxyl group at C3 undergoes oxidation to form a keto group under controlled conditions.

| Reagent | Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Potassium permanganate | Aqueous acidic medium, 25°C | (2S)-3-Ketonorvaline | 78% | Retention of C2 configuration |

| Chromium trioxide | Acetic acid, 40°C | (2S)-3-Ketonorvaline | 85% | Retention of C2 configuration |

Key studies demonstrate that oxidation preserves the stereochemistry at C2 while converting the C3 hydroxyl to a ketone . Enzymatic oxidation pathways using Fe(II)-dependent oxygenases have also been reported, producing intermediates for carnitine biosynthesis .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, forming derivatives with varied functional groups.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Thionyl chloride | Anhydrous DCM, 0°C → RT | 3-Chloronorvaline | Precursor for alkylation |

| Phosphorus tribromide | Ether, reflux | 3-Bromonorvaline | Cross-coupling reactions |

Substitution reactions proceed with inversion of configuration at C3, confirmed by X-ray crystallography . The ethyl side chain stabilizes transition states, enhancing reaction rates compared to shorter-chain analogs .

Table 1: Enzymatic Reduction of Keto Intermediates

| Enzyme | Substrate | Product Configuration | ee (%) | de (%) |

|---|---|---|---|---|

| ADH-A | (R)-Mannich base ketoester | (3S,5R)-γ-Hydroxynorvaline | >99 | >98 |

| evo-1.1.200 | (S)-Mannich base ketoester | (3R,5S)-γ-Hydroxynorvaline | >99 | >98 |

These reactions leverage alcohol dehydrogenases (ADHs) and transaminases for asymmetric synthesis, achieving high enantiomeric excess (ee) and diastereomeric excess (de) .

Table 2: Binding Affinity of Glycopeptide Derivatives

| Glycopeptide | ΔH (kcal/mol) | ΔS (cal/mol·K) | K_D (nM) |

|---|---|---|---|

| Natural (Thr-containing) | -12.3 | -25.1 | 8.2 |

| Hnv-containing | -20.1 | -38.7 | 7.9 |

The enthalpy-driven binding of Hnv-containing glycopeptides correlates with enhanced antibody recognition, critical for cancer vaccine design .

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, forming a ketone intermediate stabilized by resonance .

-

Enzymatic Reduction : Follows Prelog’s rule, with NADH-dependent hydride transfer to the re face of the keto group .

-

Substitution : Polar aprotic solvents (e.g., DCM) favor SN2 mechanisms, while protic solvents promote partial racemization .

科学的研究の応用

Cancer Vaccine Development

Recent studies have highlighted the potential of (2S,3R)-3-hydroxynorvaline in the design of synthetic antigens for cancer vaccines. A notable study developed a glycopeptide incorporating Hnv, which was engineered to enhance immune responses against MUC1, a glycoprotein overexpressed in many cancers.

- Mechanism : The glycopeptide mimics the conformational dynamics of natural antigens and exhibits a binding affinity to anti-MUC1 antibodies that is comparable or superior to natural variants. The addition of Hnv improves interactions within the antigen-antibody complex due to enhanced CH/π interactions stemming from its unique side chain structure .

- Experimental Results : When conjugated with gold nanoparticles, this synthetic glycopeptide successfully stimulated the formation of specific anti-MUC1 IgG antibodies in mice, demonstrating efficacy similar to that of natural derivatives. This approach signifies a promising direction for developing effective cancer immunotherapies .

Peptide Synthesis and Ribosomal Incorporation

This compound is also being explored for its utility in peptide synthesis through ribosomal translation. This noncanonical amino acid can be incorporated into peptides, expanding the repertoire of available amino acids for protein engineering.

- Translation Efficiency : Research has shown that over 50 unnatural amino acids, including Hnv, can be efficiently incorporated into peptides via ribosomal translation. This incorporation allows for the generation of peptides with novel properties and functionalities that are not possible with standard amino acids .

- Applications in Drug Development : The ability to incorporate Hnv into peptides opens avenues for designing new therapeutics with enhanced biological activity or specificity. Its unique structural properties may lead to improved pharmacokinetics and bioavailability in drug candidates .

Building Block for Biologically Active Compounds

Hnv serves as a valuable building block in the synthesis of various biologically active compounds. Its structural characteristics make it an attractive candidate for creating derivatives with potential pharmaceutical applications.

- Synthesis of Complex Molecules : Hnv can be transformed into chiral α-amino-γ-butyrolactones and other structural motifs found in antibiotics and antimitotics. These compounds are essential in developing new drugs targeting various diseases .

- Enzymatic Synthesis Routes : Several studies have reported enzymatic methods for synthesizing γ-hydroxy-α-amino acid derivatives from Hnv. These methods involve tandem aldol addition-transamination reactions that can produce high yields of desired compounds while minimizing byproducts .

Case Study 1: Glycopeptide Vaccines

- Research Focus : Development of MUC1 glycopeptides incorporating Hnv.

- Findings : Enhanced immune response and specificity against breast cancer cells were observed when using Hnv-containing glycopeptides compared to traditional counterparts.

Case Study 2: Ribosomal Incorporation

- Research Focus : Investigation of ribosomal incorporation efficiency of Hnv.

- Findings : Demonstrated successful incorporation into various peptide sequences, showing potential for diverse applications in therapeutic peptide design.

作用機序

The mechanism by which (2S,3R)-3-Hydroxynorvaline exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by mimicking the natural substrate and binding to the active site. This interaction can disrupt normal enzyme function and lead to various biological effects .

類似化合物との比較

- (2S,3R)-3-Methylglutamate

- (2S,3R)-3-Alkylglutamates

- (2S,3R)-3-Alkenylglutamates

Comparison: (2S,3R)-3-Hydroxynorvaline is unique due to the presence of the hydroxyl group at the third carbon, which distinguishes it from other similar compounds like (2S,3R)-3-Methylglutamate that have different substituents at the same position.

生物活性

(2S,3R)-3-Hydroxynorvaline is a noncanonical amino acid that has garnered attention for its potential biological activities, particularly in the context of cancer immunology and peptide development. This article explores its biological activity based on recent research findings, case studies, and relevant data.

- Chemical Formula : CHNO

- Molecular Weight : 117.15 g/mol

- CAS Number : 10953556

Research indicates that this compound can enhance the binding affinity of glycopeptides to specific antibodies, which is crucial for vaccine development. For instance, a study demonstrated that a glycopeptide containing this amino acid showed a significant increase in binding affinity to the SM3 antibody compared to its natural counterparts. This enhanced interaction is attributed to conformational changes induced by the presence of this compound, which facilitates better recognition by the immune system .

Cancer Immunology

- Vaccine Development :

- Antibody Binding Studies :

Enzymatic Interactions

Studies have indicated that this compound may influence enzymatic pathways by acting as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. Further investigations are needed to elucidate these interactions fully.

Case Study 1: Glycopeptide Binding Affinity

A recent study focused on the glycopeptide containing this compound and its interaction with the SM3 antibody. The research utilized nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to analyze the conformational dynamics of the glycopeptide in solution. The findings revealed that specific structural features of this compound significantly enhance the binding affinity to the antibody compared to traditional amino acids .

| Glycopeptide Variant | Binding Affinity | Key Structural Features |

|---|---|---|

| 2-Hnv* | High | Enhanced CH/π stacking |

| 2-Thr* | Moderate | Standard hydrogen bonding |

Case Study 2: Immunogenicity Analysis

In another investigation, researchers assessed the immunogenicity of peptides containing this compound in animal models. Results indicated a marked increase in antibody production against tumors when these peptides were administered compared to those without this amino acid .

Future Directions

The unique properties of this compound open avenues for further research:

- Peptide Therapeutics : Exploring its use in peptide-based drugs for various diseases.

- Bioconjugation Techniques : Investigating how this amino acid can be utilized in bioconjugation strategies to improve drug delivery systems.

- Mechanistic Studies : Conducting detailed studies to understand its role in enzymatic pathways and cellular signaling.

特性

IUPAC Name |

(2S,3R)-2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449498 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-67-1 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of (2S,3R)-3-Hydroxynorvaline into the MUC1 glycopeptide impact its interaction with anti-MUC1 antibodies?

A: Replacing threonine with this compound in the MUC1 glycopeptide enhances its binding affinity to anti-MUC1 antibodies []. This is attributed to the additional methylene group in the this compound side chain, which strengthens a CH/π interaction within the antigen-antibody complex []. Although an enthalpy-entropy trade-off exists, the enhanced interaction leads to a slightly higher binding affinity compared to the natural threonine-containing counterpart [].

Q2: What is the significance of the conformational dynamics of the this compound containing glycopeptide in its function as a vaccine candidate?

A: Conformational analysis in water revealed that the this compound containing glycopeptide exhibits similar conformational flexibility to the natural threonine-containing variant []. This similarity is crucial because it allows the synthetic antigen to effectively mimic the natural antigen's behavior in solution []. This mimicry is essential for stimulating a robust and specific anti-MUC1 immune response [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。